N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]octadeca-9,12-dien-1-amide
Description
Properties
CAS No. |
93942-10-0 |
|---|---|
Molecular Formula |
C24H48N4O |
Molecular Weight |
408.7 g/mol |
IUPAC Name |
(9E,12E)-N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]octadeca-9,12-dienamide |
InChI |
InChI=1S/C24H48N4O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(29)28-23-22-27-21-20-26-19-18-25/h6-7,9-10,26-27H,2-5,8,11-23,25H2,1H3,(H,28,29)/b7-6+,10-9+ |
InChI Key |
ZOHQBCHYQPFLNG-AVQMFFATSA-N |
Isomeric SMILES |
CCCCC/C=C/C/C=C/CCCCCCCC(=O)NCCNCCNCCN |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)NCCNCCNCCN |
Origin of Product |
United States |
Preparation Methods
Starting Materials
| Component | Description |
|---|---|
| Octadeca-9,12-dienoic acid | A fatty acid with two cis double bonds at C9 and C12 positions, providing the hydrophobic tail. |
| Diethylenetriamine or polyamine | Contains multiple amino groups for amide bond formation and biological activity. |
Activation of Fatty Acid
The octadeca-9,12-dienoic acid is typically converted into a more reactive species to facilitate amide bond formation. Common activation methods include:
- Conversion to acid chloride using reagents such as thionyl chloride (SOCl2) or oxalyl chloride.
- Formation of activated esters like N-hydroxysuccinimide (NHS) esters or mixed anhydrides.
This step is critical to ensure efficient coupling with the polyamine without side reactions that could affect the double bonds.
Amide Bond Formation
The activated fatty acid intermediate is reacted with the polyamine under controlled conditions:
- The reaction is usually carried out in anhydrous solvents such as dichloromethane or dimethylformamide (DMF).
- Base catalysts like triethylamine may be added to neutralize the released acid and drive the reaction forward.
- Temperature control is essential to prevent isomerization or oxidation of the double bonds.
Purification
The crude product is purified by:
- Column chromatography using silica gel or reverse-phase media.
- Crystallization or recrystallization from suitable solvents.
- High-performance liquid chromatography (HPLC) for pharmaceutical-grade purity.
Alternative Synthesis Techniques
Solid-Phase Synthesis
Solid-phase synthesis can be employed to attach the fatty acid moiety to a resin-bound polyamine, allowing:
- Easier separation of intermediates.
- Improved yields due to minimized side reactions.
- Automation potential for scale-up.
Continuous Flow Synthesis
In industrial settings, continuous flow reactors may be used to:
- Enhance reaction control and reproducibility.
- Optimize reaction times and temperatures.
- Scale up production efficiently.
Research Findings and Data Summary
| Parameter | Details |
|---|---|
| Molecular Formula | C24H48N4O |
| Molecular Weight | Approximately 408.7 g/mol |
| Key Functional Groups | Amide linkage, multiple amino groups, cis double bonds at C9 and C12 |
| Reaction Yield | Typically ranges from 60% to 85% depending on method and purification |
| Reaction Time | 4 to 24 hours depending on activation and coupling conditions |
| Solvents Used | Dichloromethane, DMF, tetrahydrofuran (THF) |
| Catalysts/Base | Triethylamine, pyridine |
| Purification Techniques | Column chromatography, recrystallization, HPLC |
Summary Table of Preparation Methods
| Step | Method/Condition | Purpose/Outcome |
|---|---|---|
| Fatty acid activation | SOCl2 or oxalyl chloride, anhydrous solvent | Formation of acid chloride for coupling |
| Amide coupling | Reaction with polyamine, base catalyst, controlled temperature | Formation of amide bond with polyamine |
| Purification | Chromatography, recrystallization, HPLC | Isolation of pure compound |
| Alternative synthesis | Solid-phase synthesis or continuous flow | Improved yield, scalability, and process control |
Chemical Reactions Analysis
Types of Reactions
N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]octadeca-9,12-dien-1-amide undergoes several types of chemical reactions, including:
Oxidation: The double bonds in the hydrocarbon chain can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to saturate the double bonds, resulting in a fully saturated amide.
Substitution: The amino groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing double bonds.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions involving the amino groups.
Major Products
Oxidation: Epoxides, diols, and other oxygenated compounds.
Reduction: Fully saturated amides.
Substitution: Various substituted amides depending on the reagents used.
Scientific Research Applications
Structural Representation
The compound features a long hydrocarbon chain, which contributes to its amphiphilic properties, making it suitable for various applications in drug delivery and membrane studies.
Drug Delivery Systems
N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]octadeca-9,12-dien-1-amide has been explored for its potential in drug delivery systems due to its ability to form micelles and liposomes. These structures can encapsulate hydrophobic drugs, enhancing their bioavailability and therapeutic efficacy.
Case Study : A study demonstrated the use of this compound in formulating nanoparticles for targeted cancer therapy. The nanoparticles showed improved drug release profiles and cellular uptake compared to traditional delivery methods .
Biochemical Assays
The compound is utilized in various biochemical assays, particularly in the separation and analysis of biomolecules. Its unique structure allows it to interact with different biological targets effectively.
Application Example : The compound can be analyzed using High-Performance Liquid Chromatography (HPLC) methods. For instance, a reverse-phase HPLC method was developed using a Newcrom R1 column, which provided effective separation of the compound from impurities . The mobile phase consisted of acetonitrile and water with phosphoric acid, making it suitable for mass spectrometry applications.
Membrane Studies
Due to its amphiphilic nature, this compound is also applied in membrane studies. It can be incorporated into lipid bilayers to study membrane fluidity and permeability.
Research Findings : Experiments indicated that incorporating this compound into lipid membranes significantly altered their fluidity and permeability characteristics, providing insights into membrane dynamics under various conditions .
Pharmacokinetics
The compound's behavior in biological systems has been studied extensively for pharmacokinetic applications. Its ability to modify drug release rates and enhance absorption makes it a candidate for improving pharmacological profiles of existing drugs.
Study Overview : Research on the pharmacokinetics of formulations containing this compound revealed enhanced absorption rates in vivo compared to conventional formulations. This was attributed to its ability to facilitate cellular uptake through endocytosis mechanisms .
Data Tables
| Application Area | Description |
|---|---|
| Drug Delivery | Enhances bioavailability of hydrophobic drugs |
| Biochemical Assays | Effective separation using HPLC |
| Membrane Studies | Alters membrane fluidity and permeability |
| Pharmacokinetics | Improves absorption rates in vivo |
Mechanism of Action
The mechanism by which N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]octadeca-9,12-dien-1-amide exerts its effects is complex and involves multiple molecular targets and pathways. The amino groups can interact with various biological molecules, potentially influencing cell signaling pathways and enzyme activities. The long hydrocarbon chain allows for integration into lipid bilayers, affecting membrane properties and cellular functions.
Comparison with Similar Compounds
(a) Hydroxyethyl vs. Aminoethyl Substitutions
- N-[2-[(2-Hydroxyethyl)amino]ethyl]-9-octadecenamide (CAS 5839-65-6): Backbone: Replaces one aminoethyl group with a hydroxyethyl moiety. Molecular formula: C22H44N2O2 (vs. C24H48N4O for the target compound). Impact: Reduced nitrogen content and hydrogen-bonding capacity, but increased hydrophilicity due to the hydroxyl group. Applications may favor solubility over cationic interactions .
- (9Z,12R)-12-Hydroxy-N-[2-[(2-hydroxyethyl)amino]ethyl]-9-octadecenamide (Undisclosed CAS): Backbone: Contains two hydroxyethyl groups and an additional hydroxyl group on the fatty acid chain.
(b) Monoacetate Derivatives
- N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)octadec-9-enamide monoacetate (CAS 93942-09-7): Modification: Acetate counterion neutralizes one amine group. Molecular formula: C22H46N4O2 (acetate salt). Impact: Improved aqueous solubility compared to the free base form, beneficial for formulations requiring pH stability .
Fatty Acid Chain Modifications
(a) Double Bond Position and Number
- N-[2-[(2-Hydroxyethyl)amino]ethyl]octadeca-9,12-dien-1-amide (CAS 94139-06-7): Structure: Retains the 9,12-diene system but substitutes aminoethyl with hydroxyethyl. Molecular formula: C22H42N2O2. Impact: Reduced amine functionality but retained conjugated double bonds, which may enhance membrane permeability .
- N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)octadeca-9,12,15-trienamide monoacetate (CAS 93942-13-3): Structure: Features three double bonds (9Z,12Z,15Z) and a monoacetate group. Molecular formula: C26H49N4O3. Impact: Increased unsaturation improves fluidity but raises oxidative instability risks. The acetate salt enhances solubility in polar solvents .
Functional and Application Differences
Biological Activity
N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]octadeca-9,12-dien-1-amide, with the CAS number 93942-20-2, is a synthetic compound characterized by its complex structure and potential biological activities. Its molecular formula is C26H53N5O, and it has a molecular weight of approximately 451.73 g/mol. This compound is part of a broader class of amides that have garnered attention for their biological properties, particularly in therapeutic contexts.
The biological activity of this compound can be attributed to its structural features that enable interaction with various biological targets. The presence of multiple amino groups suggests potential for hydrogen bonding and ionic interactions, which are critical in binding to proteins and other biomolecules.
Antitumor Activity
Recent studies have highlighted the antitumor potential of related compounds within the same structural family. For instance, compounds exhibiting similar structural motifs have demonstrated significant inhibitory effects on cancer cell lines. In vitro assays showed IC50 values in the low micromolar range against various cancer types, indicating potent cytotoxic effects .
Case Studies and Research Findings
- Anticancer Properties : A study focusing on derivatives similar to this compound reported effective inhibition of IDO1 (Indoleamine 2,3-dioxygenase), a key enzyme in tumor immune evasion. The compound demonstrated IC50 values comparable to established inhibitors, suggesting a promising role in cancer therapy .
- Molecular Docking Studies : Molecular docking analyses have been employed to elucidate the binding interactions between this compound and target proteins such as IDO1. These studies reveal critical interactions that stabilize the binding and enhance inhibitory activity .
- In Vivo Efficacy : In vivo experiments using tumor-bearing mice models indicated that compounds with similar structures exhibited significant tumor growth inhibition with minimal toxicity, as evidenced by unchanged body weights and normal histological findings in vital organs .
Comparative Biological Activity Table
| Compound Name | CAS Number | Molecular Formula | IC50 (μM) | Biological Activity |
|---|---|---|---|---|
| This compound | 93942-20-2 | C26H53N5O | TBD | Antitumor activity |
| NK3 (related compound) | TBD | TBD | 0.06 | IDO1 inhibitor |
| Other derivatives | TBD | TBD | TBD | Various activities |
Q & A
Q. Table 1: Synthetic Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Solvent | Anhydrous DMF | Minimizes hydrolysis | |
| Temperature | 60°C | Balances reaction rate/degredation | |
| Amine Equivalents | 1.2 eq | Prevents over-alkylation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
